2-Fluoro-4-(2,4,6-trifluorophenyl)phenol
Description
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is a fluorinated phenolic compound characterized by a phenol core substituted with a fluorine atom at the 2-position and a 2,4,6-trifluorophenyl group at the 4-position. This structure confers unique electronic and steric properties due to the electron-withdrawing nature of fluorine atoms, which influence solubility, acidity, and reactivity.
For example, trifluorophenyl-containing motifs are prevalent in antiretroviral drugs (e.g., bictegravir) and tyrosine kinase inhibitors, highlighting their pharmacological relevance .
Properties
IUPAC Name |
2-fluoro-4-(2,4,6-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMDDCOJQNDFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684345 | |
| Record name | 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-33-5 | |
| Record name | 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product is formed through reductive elimination.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming different derivatives.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Boronic Acids: Reactants in the transmetalation step.
Oxidizing and Reducing Agents: Used for modifying the hydroxyl group
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and complex aromatic compounds .
Scientific Research Applications
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol is widely studied for its applications in:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Acidity and Solubility: The benzoic acid derivative (C₁₃H₇F₃O₃) exhibits higher acidity (pKa ~2–3) compared to the parent phenol due to the electron-withdrawing -COOH group, enhancing water solubility. In contrast, the cyano-substituted analogue (C₁₃H₆F₃NO) shows reduced solubility in polar solvents .
- Electronic Properties: Fluorine substitution at the 2,4,6-positions on the phenyl ring creates a strongly electron-deficient aromatic system, facilitating charge-transfer interactions in materials science applications .
- Biological Relevance: Trifluorophenyl groups are commonly used in drug design to improve metabolic stability and binding affinity. For instance, bictegravir incorporates a related trifluorophenylmethyl group to resist enzymatic degradation .
Phase Behavior and Mesomorphic Properties
Dimesogenic compounds with 2,4,6-trifluorophenyl terminal groups (e.g., Ar = 2,4,6-trifluorophenyl; n = 5–12 alkyl spacers) exhibit enantiotropic or monotropic nematic mesophases, as demonstrated by differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) . These properties are attributed to the fluorine atoms’ ability to stabilize polar ordering while maintaining molecular rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
